1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL
Description
1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL is a synthetic organic compound featuring a benzoylpiperazine core, a propan-2-ol backbone, and a 4-nitrophenoxy substituent.
Properties
Molecular Formula |
C20H23N3O5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H23N3O5/c24-18(15-28-19-8-6-17(7-9-19)23(26)27)14-21-10-12-22(13-11-21)20(25)16-4-2-1-3-5-16/h1-9,18,24H,10-15H2 |
InChI Key |
CKVJRYAOCAWFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL is a member of the piperazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C19H23N3O4
- SMILES : C1CN(CCN1CC(COC2=CC=C(C=C2)N+[O-])O)C3=CC=CC=C3
- InChIKey : YUCVJMDCNFAFMN-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 358.17613 | 182.9 |
| [M+Na]+ | 380.15807 | 195.7 |
| [M+NH4]+ | 375.20267 | 189.1 |
| [M+K]+ | 396.13201 | 191.7 |
| [M-H]- | 356.16157 | 188.2 |
This compound exhibits multiple biological activities, primarily through its interaction with various biological targets:
- Inhibition of MicroRNA : Research has indicated that compounds structurally related to this compound can inhibit microRNA-21, an oncogenic microRNA implicated in cancer progression. This inhibition leads to enhanced apoptosis and reduced cell proliferation in cancer cell lines such as HeLa and U-87 MG .
- Antioxidant Properties : The presence of the nitrophenoxy group suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Case Study: Cancer Therapeutics
A study focused on structurally similar compounds explored their efficacy as miR-21 inhibitors. Compound 1j , a derivative, demonstrated significant inhibition of miR-21 expression in a concentration-dependent manner. This was validated through various assays including Western blotting and flow cytometry, confirming its role in promoting apoptosis and inhibiting tumor growth .
Comparative Analysis with Related Compounds
To further understand the biological activity of This compound , a comparative analysis was conducted with related compounds:
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide | miR-21 Inhibition | High |
| 1j (related compound) | Apoptosis Induction | Significant |
| Other piperazine derivatives | Antioxidant and Anticancer Activities | Variable |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:
Key Observations :
Hypothetical Activity Comparison :
Computational Modeling Insights
highlights AutoDock Vina’s utility in predicting binding modes. If applied to the target compound, docking studies could compare its nitro group’s interaction energy with analogs’ methoxy or phenyl groups. For instance:
- The nitro group’s electronegativity may create stronger dipole interactions with polar receptor residues, whereas methoxy groups favor hydrophobic contacts .
Preparation Methods
Synthesis of 3-(4-Nitrophenoxy)propan-2-ol
The 4-nitrophenoxy ether linkage is typically formed via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. Method A involves reacting 4-nitrophenol with 1,3-dichloropropan-2-ol under basic conditions:
This method, adapted from benzothiazole-piperazine alkylation protocols, achieves yields of 65–72% after column chromatography (silica gel, ethyl acetate/hexane). Critical parameters include stoichiometric excess of 4-nitrophenol (1.5 eq.) and anhydrous DMF to minimize hydrolysis.
Synthesis of 4-Benzoylpiperazine
Benzoylation of piperazine is performed using benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
Isolation involves washing with 1 M HCl to remove unreacted piperazine, followed by recrystallization from ethanol (yield: 85–90%). Monitoring by thin-layer chromatography (TLC; Rf = 0.4 in ethyl acetate/methanol 4:1) confirms completion.
Final Assembly Strategies
Two-Step Alkylation-Benzoylation Approach
Step 1: Alkylation of 3-(4-Nitrophenoxy)propan-2-ol
The propanol intermediate is converted to a tosylate using tosyl chloride in pyridine:
Step 2: Piperazine Alkylation and Benzoylation
The tosylate undergoes nucleophilic displacement with piperazine in acetonitrile at reflux (24 h), followed by benzoylation:
One-Pot Reductive Amination
A streamlined approach employs reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3):
Key advantages include milder conditions and avoidance of tosylation. Yields range from 50–60% with >95% purity (LC-MS).
Optimization and Challenges
Solvent and Base Selection
Purification Challenges
-
Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves nitro and benzoyl byproducts.
-
Crystallization : Ethanol/water mixtures (7:3) yield crystalline product (mp 132–134°C).
Analytical Characterization
| Technique | Key Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.15 (d, 2H, Ar-NO2), 7.45 (m, 5H, Ar-CO), 4.15 (m, 1H, CH-OH), 3.70–3.20 (m, 8H, piperazine) |
| IR (KBr) | 3340 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2) |
| MS (ESI+) | m/z 428.2 [M+H]+ |
Q & A
Q. What are the established synthesis protocols for 1-(4-benzoylpiperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol, and what critical parameters govern yield and purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling of the benzoylpiperazine and nitrophenoxy moieties. Key steps include:
- Piperazine functionalization : Benzoylation of the piperazine ring under anhydrous conditions, often using benzoyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Ether linkage formation : Coupling the nitrophenoxy group via a Williamson ether synthesis, requiring precise pH control (pH 8–9) and temperature (60–80°C) to minimize hydrolysis .
- Final purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps risk side reactions (e.g., nitro group reduction) |
| Solvent Polarity | Dichloromethane/THF | Polar aprotic solvents enhance nucleophilicity |
| Catalyst Use | None (base-mediated) | Avoids metal contamination in final product |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., benzoyl CH, piperazine NH, nitrophenoxy aromatic protons). Splitting patterns confirm stereochemistry .
- ¹³C NMR : Verifies carbonyl (C=O) at ~167 ppm and nitro group resonance .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H] with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities (e.g., unreacted nitrophenol) .
Q. What are the primary biological targets of this compound, and how are binding affinities determined?
The compound interacts with G protein-coupled receptors (GPCRs) , particularly serotonin (5-HT) and dopamine receptors, due to its piperazine and nitrophenoxy motifs. Binding assays include:
- Radioligand Displacement : Competes with H-labeled ligands (e.g., H-ketanserin for 5-HT) in transfected HEK293 cells. Reported K values range from 10–100 nM .
- Functional Assays : Measures cAMP inhibition (for dopamine D2-like receptors) or calcium mobilization (for 5-HT) .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor selectivity be resolved?
Discrepancies in receptor binding data (e.g., 5-HT vs. α-adrenergic) may arise from:
- Assay Conditions : Variations in buffer pH (affects protonation of piperazine nitrogen) or membrane preparation methods .
- Structural Isomerism : Nitrophenoxy group orientation (para vs. meta) alters steric interactions. Use X-ray crystallography or NOESY NMR to confirm configuration .
- Data Normalization : Compare results to reference ligands (e.g., spiperone for 5-HT) and standardize IC calculation methods .
Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?
- Structural Modifications :
- Replace the nitro group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation .
- Introduce methyl groups on the piperazine ring to block N-dealkylation .
- In Vitro Assays :
- Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .
- Use deuterium labeling at metabolically vulnerable sites (e.g., benzylic positions) .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
The propan-2-ol chiral center dictates enantioselective receptor interactions:
Q. What experimental designs address discrepancies in reported cytotoxicity profiles?
Conflicting cytotoxicity data (e.g., IC in HepG2 vs. HEK293) require:
- Standardized Protocols :
- Mechanistic Studies :
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., 5-HT PDB: 6WGT). Focus on hydrogen bonds with Ser239 and hydrophobic contacts with Phe234 .
- QSAR Models :
- Hammett σ constants predict electron-withdrawing effects of substituents on receptor binding .
- CoMFA analyzes steric/electrostatic fields to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
